N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide
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Overview
Description
N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a sulfamoyl group attached to a chlorinated methylphenyl ring, which is further connected to an ethoxyphenyl acetamide moiety. The compound’s molecular formula is C16H18ClNO4S, and it has a molecular weight of approximately 355.84 g/mol.
Preparation Methods
The synthesis of N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide involves multiple steps, typically starting with the chlorination of 2-methylphenyl compounds. The key steps in the synthetic route include:
Sulfamoylation: The attachment of a sulfamoyl group to the chlorinated methylphenyl ring.
Acetylation: The final step involves the acetylation of the ethoxyphenyl ring to form the acetamide moiety.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common reagents used in these reactions include chlorinating agents, sulfamoylating agents, and ethoxylating agents.
Chemical Reactions Analysis
N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide can be compared with similar compounds such as:
5-Chloro-2-methylphenol: Shares the chlorinated methylphenyl structure but lacks the sulfamoyl and ethoxyphenyl acetamide groups.
2-Chloro-5-methylphenol: Another chlorinated methylphenyl compound with different substituents.
5-Chloro-2-methylphenyl isocyanate: Contains an isocyanate group instead of the sulfamoyl and ethoxyphenyl acetamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-4-24-17-8-7-14(10-16(17)19-12(3)21)25(22,23)20-15-9-13(18)6-5-11(15)2/h5-10,20H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNPIDWZEGHMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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